

5'-Deoxyadenosine: A Technical Guide to its Structure and Chemical Properties

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Compound of Interest

Compound Name: 5'-Deoxyadenosine

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Introduction

5'-Deoxyadenosine is a purine nucleoside that plays a crucial role in various metabolic pathways. Structurally, it is an analog of adenosine where the hydroxyl group at the 5' position of the ribose sugar is replaced by a hydrogen atom. This seemingly minor modification has significant implications for its chemical properties and biological functions. As a byproduct of several enzymatic reactions, particularly those involving S-adenosylmethionine (SAM), understanding the structure and chemical behavior of **5'-deoxyadenosine** is essential for researchers in cellular metabolism, enzymology, and drug development. This technical guide provides an in-depth overview of the core structural and chemical properties of **5'-deoxyadenosine**, along with detailed experimental protocols and pathway visualizations.

Structure and Physicochemical Properties

5'-Deoxyadenosine consists of an adenine base attached to a deoxyribose sugar moiety. The absence of the 5'-hydroxyl group makes it distinct from its parent molecule, adenosine. This structural difference influences its polarity, solubility, and reactivity.

Chemical Structure

- IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-methyloxolane-3,4-diol[1]
- Molecular Formula: C₁₀H₁₃N₅O₃[1]

- Molecular Weight: 251.24 g/mol [1]

The key structural feature is the methyl group at the 5' position of the oxolane (tetrahydrofuran) ring, which replaces the hydroxymethyl group of adenosine.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **5'-Deoxyadenosine** for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₃	
Molecular Weight	251.24 g/mol	
Melting Point	213.0 - 214.5 °C	[1]
Solubility in DMSO	~15 mg/mL	
Solubility in DMF	~30 mg/mL	
Solubility in Water	Sparingly soluble	
UV λ _{max}	259 nm	
logP (predicted)	-0.52	

Chemical Properties and Reactivity

The chemical behavior of **5'-deoxyadenosine** is largely dictated by the purine ring and the remaining hydroxyl groups on the deoxyribose moiety.

- **Stability:** **5'-Deoxyadenosine** is a relatively stable crystalline solid under standard laboratory conditions.
- **Reactivity:** The primary sites of reactivity are the amine group on the adenine ring and the secondary hydroxyl groups at the 2' and 3' positions of the deoxyribose. These sites can be targeted for the synthesis of various derivatives. The absence of the 5'-hydroxyl group

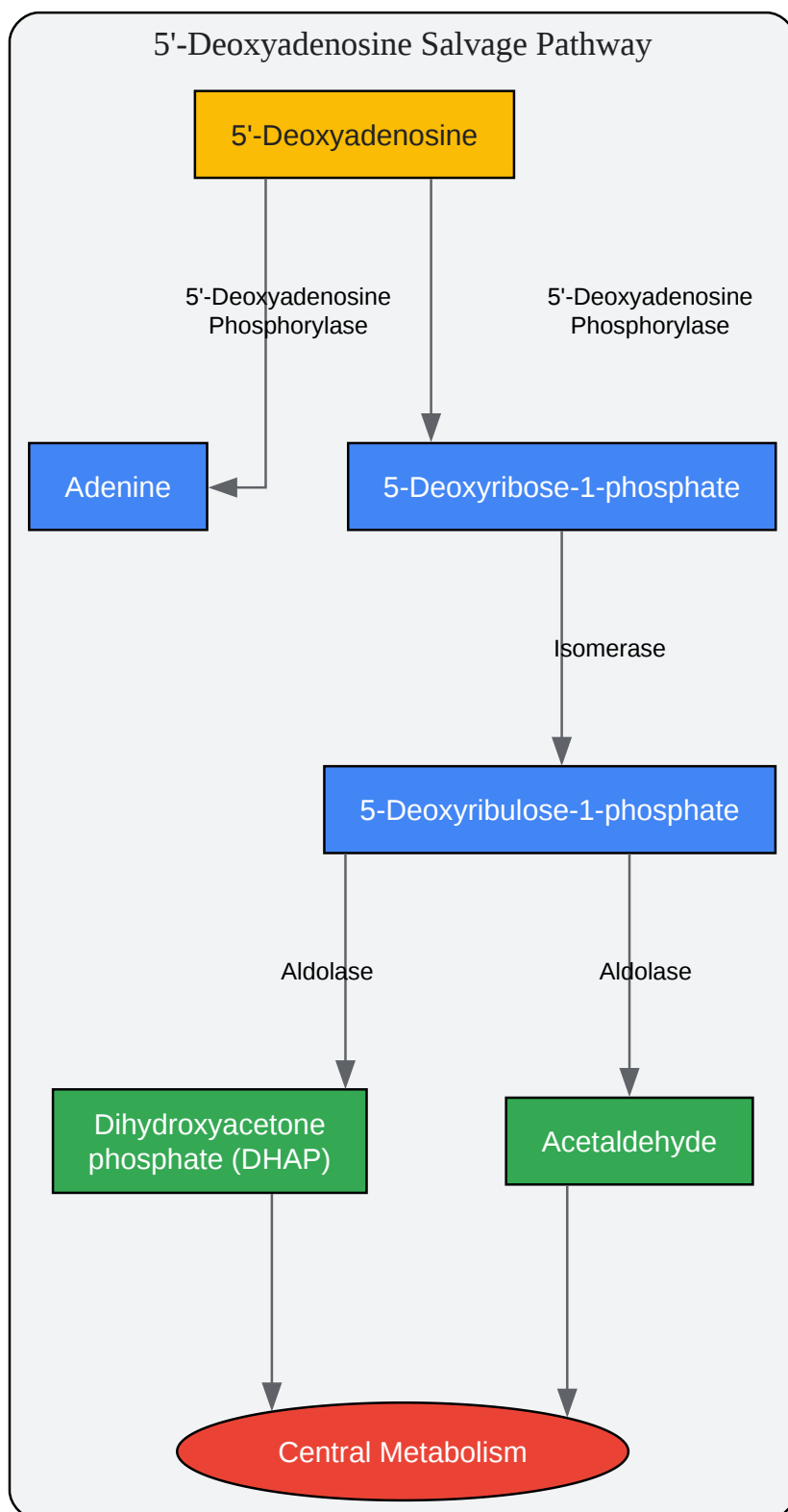
prevents phosphorylation at this position, a key reaction for adenosine in many biological processes.

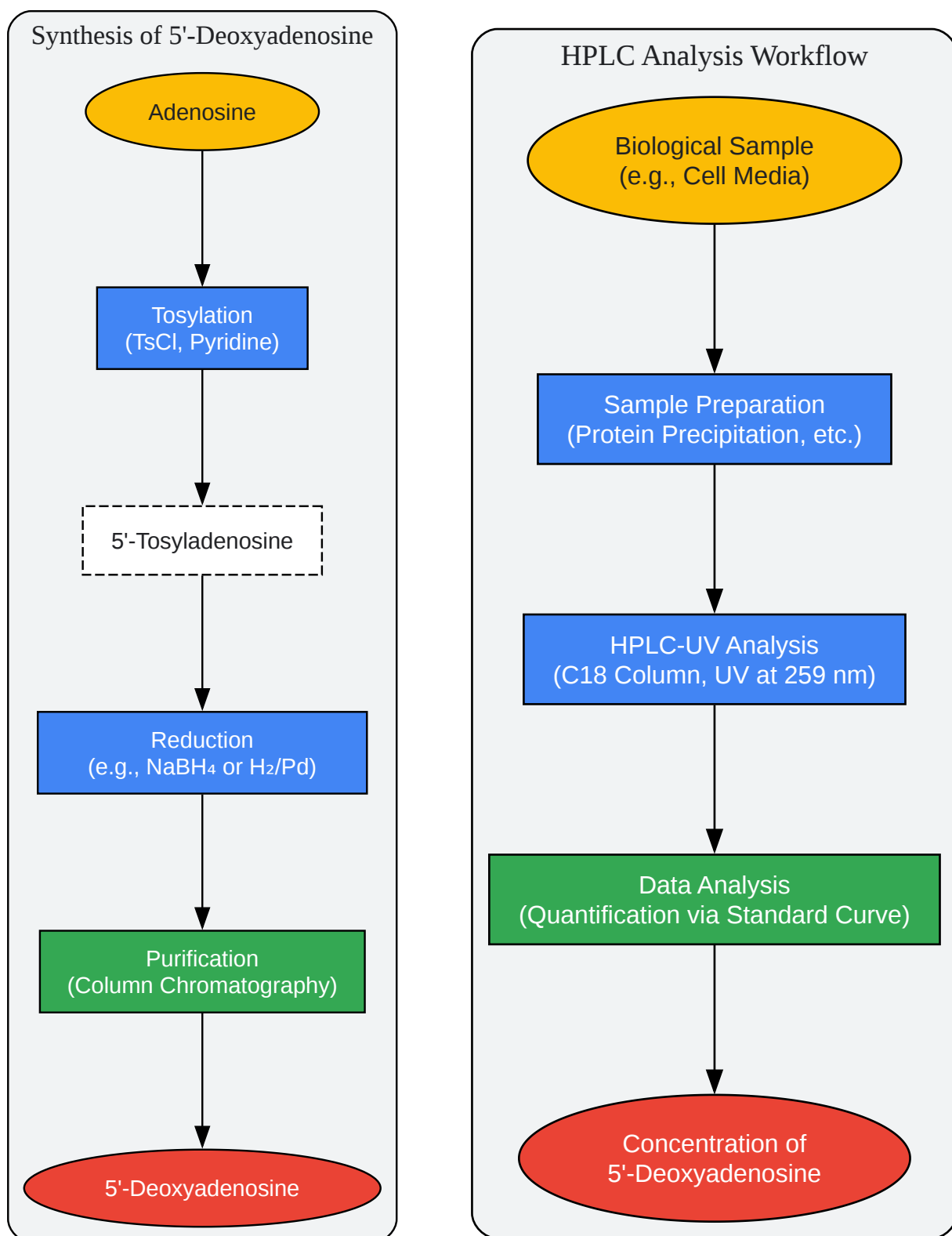
Biological Significance and Signaling Pathways

5'-Deoxyadenosine is a key metabolite in the S-adenosylmethionine (SAM) cycle and related pathways. It is a product of radical SAM enzymes, which are involved in a wide range of biochemical transformations. The accumulation of **5'-deoxyadenosine** can have inhibitory effects on these enzymes, highlighting the importance of its efficient removal through salvage pathways.

5'-Deoxyadenosine Salvage Pathway

The primary route for the metabolism of **5'-deoxyadenosine** is the salvage pathway, which recycles its components. This pathway prevents the accumulation of what would otherwise be a toxic byproduct. The diagram below illustrates a common bacterial **5'-deoxyadenosine** salvage pathway.





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References

- 1. 5'-Deoxyadenosine | C₁₀H₁₃N₅O₃ | CID 439182 - PubChem [pubchem.ncbi.nlm.nih.gov]
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